

# Molecular formula and CAS number for **Trichodecenin I**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trichodecenin I*

Cat. No.: B15597090

[Get Quote](#)

## In-depth Technical Guide: **Trichodecenin I**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Trichodecenin I** is a peptaibol, a class of fungal peptides known for their antimicrobial properties and their ability to interact with cell membranes. This technical guide provides a comprehensive overview of **Trichodecenin I**, including its chemical identity, and explores its likely mechanism of action based on the established activities of related peptaibols. Due to the limited availability of specific experimental data for **Trichodecenin I**, this document leverages information on a synthetic analog and the broader class of peptaibols to infer its biological functions and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of **Trichodecenin I** and related compounds.

## Chemical and Physical Properties

**Trichodecenin I** is a fungal metabolite with a defined chemical structure. The fundamental chemical identifiers for this compound are summarized in the table below.

| Property          | Value       |
|-------------------|-------------|
| Molecular Formula | C38H69N7O8  |
| CAS Number        | 141024-74-0 |

## Putative Mechanism of Action: Ion Channel Formation

While specific studies on the mechanism of action of **Trichodecenin I** are scarce, its classification as a peptaibol provides strong indications of its biological activity. Peptaibols are known to exert their antimicrobial effects by forming ion channels in the lipid bilayers of cell membranes[1][2][3][4]. This disruption of the cell membrane's integrity leads to a loss of ionic homeostasis and ultimately cell death.

Two primary models describe the formation of ion channels by peptaibols:

- The Barrel-Stave Model: In this model, several peptide monomers assemble within the membrane to form a barrel-like structure, where the staves of the barrel are the individual peptide molecules. This creates a hydrophilic pore through the membrane, allowing the passage of ions.
- The Carpet Model: This model proposes that the peptide monomers first accumulate on the surface of the cell membrane. Once a critical concentration is reached, they disrupt the membrane structure, leading to the formation of transient pores or micelles that facilitate ion leakage.

The amphipathic nature of peptaibols, including presumably **Trichodecenin I**, is crucial for this activity, allowing them to insert into the hydrophobic core of the cell membrane while presenting a hydrophilic face to form the channel lining.

## Conceptual Workflow of Peptaibol-Induced Ion Channel Formation

The following diagram illustrates the conceptual steps involved in the formation of an ion channel by a peptaibol like **Trichodecenin I**, based on the barrel-stave model.



[Click to download full resolution via product page](#)

Conceptual workflow of **Trichodecenin I**'s putative mechanism of action.

## Experimental Protocols

Detailed experimental protocols specifically for **Trichodecenin I** are not widely available in the public domain. However, based on studies of other petaibols and a synthetic analog of **Trichodecenin I**, the following methodologies are relevant for its investigation.

## Synthesis of Trichodecenin I Analogs

The synthesis of **Trichodecenin I** and its analogs typically involves solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Key steps include:

- Resin Preparation: A suitable resin (e.g., Wang resin) is chosen as the solid support.
- Amino Acid Coupling: The C-terminal amino acid is first attached to the resin. Subsequent amino acids are then coupled one by one in the desired sequence. Coupling reagents such as HBTU/HOBt are commonly used to facilitate the formation of peptide bonds.
- Deprotection: The N-terminus of each newly added amino acid is protected (e.g., with an Fmoc group), which is then removed before the next coupling step.
- Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
- Purification and Characterization: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

## Antimicrobial Activity Assays

Standard microbiological assays can be employed to determine the antimicrobial efficacy of **Trichodecenin I**.

- **Broth Microdilution Assay:** This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
  - A two-fold serial dilution of **Trichodecenin I** is prepared in a 96-well microtiter plate containing a suitable broth medium.
  - Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
  - Positive (microorganism without the peptide) and negative (broth only) controls are included.
  - The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
  - The MIC is determined by visual inspection or by measuring the optical density at 600 nm.
- **Disk Diffusion Assay:** This assay provides a qualitative assessment of antimicrobial activity.
  - An agar plate is uniformly inoculated with the test microorganism.
  - A sterile paper disk impregnated with a known concentration of **Trichodecenin I** is placed on the agar surface.
  - The plate is incubated, allowing the compound to diffuse into the agar.
  - The presence of a clear zone of inhibition around the disk indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

## Data Presentation

Due to the lack of specific quantitative data for **Trichodecenin I** in publicly available literature, the following table is presented as a template for researchers to organize their findings from

antimicrobial susceptibility testing.

| Microorganism         | Strain           | MIC (µg/mL) | Zone of Inhibition (mm) |
|-----------------------|------------------|-------------|-------------------------|
| Staphylococcus aureus | ATCC 29213       |             |                         |
| Escherichia coli      | ATCC 25922       |             |                         |
| Candida albicans      | ATCC 90028       |             |                         |
| Aspergillus fumigatus | Clinical Isolate |             |                         |

## Conclusion and Future Directions

**Trichodecenin I** represents a promising lead compound in the search for novel antimicrobial agents. Its classification as a peptaibol strongly suggests a mechanism of action involving the formation of ion channels in microbial cell membranes. While specific experimental data on **Trichodecenin I** is limited, this guide provides a framework for its investigation based on the well-established properties of this class of molecules. Future research should focus on the total synthesis of **Trichodecenin I**, detailed characterization of its antimicrobial spectrum, and elucidation of its precise mechanism of action through biophysical studies, such as planar lipid bilayer experiments and solid-state NMR. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing fungal metabolite.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The peptaibol antiamoebin as a model ion channel: similarities to bacterial potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]

- 3. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and CAS number for Trichodecenin I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597090#molecular-formula-and-cas-number-for-trichodecenin-i]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)